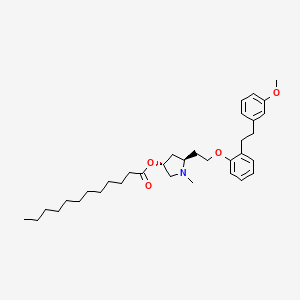
Diarylalkane derivative 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diarylalkane derivative 1, also known as this compound, is a useful research compound. Its molecular formula is C34H51NO4 and its molecular weight is 537.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Variability
The structural diversity of Diarylalkane derivatives allows for a broad range of modifications that can enhance their biological activity. The synthesis of these compounds often involves cross-coupling reactions, which can yield enantioenriched products suitable for various applications.
- Synthesis Techniques : Recent advancements in synthetic methodologies, such as nickel-catalyzed cross-coupling reactions, have been pivotal in producing enantioenriched Diarylalkane derivatives. These techniques enable the formation of complex structures with high selectivity and yield .
| Synthesis Method | Key Features | Yield |
|---|---|---|
| Nickel-Catalyzed Cross-Coupling | High enantioselectivity; applicable to various substrates | Moderate to High |
| Transition-Metal-Free Methods | Utilizes readily available starting materials | High |
| Visible-Light-Mediated Protocols | Sustainable approach; high efficiency | Excellent |
Pharmacological Applications
Diarylalkane derivatives have demonstrated a range of pharmacological activities, particularly in oncology and neuropharmacology.
- Antitumor Activity : Research has shown that 1,3-diarylpropane derivatives exhibit significant tumor inhibition properties. These compounds are being explored as potential antitumor agents due to their ability to inhibit tumor cell proliferation effectively . For instance, certain derivatives have been synthesized based on Combretastatin A-4, which is known for its potent anticancer effects.
- Neuropharmacological Effects : Some Diarylalkanes have been identified as potential candidates for treating neurological disorders. Their interaction with dopamine receptors has been studied extensively, indicating that they may serve as selective agents for various neurological conditions .
Case Study 1: Antitumor Efficacy
A study investigated the effects of a specific 1,3-diarylpropane derivative on the MCF-7 breast cancer cell line. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in breast cancer treatment.
- Experimental Design : The compound was administered at various concentrations, and cell viability was assessed using MTT assays.
- Results : The derivative exhibited a significant reduction in cell viability at higher concentrations (IC50 value determined at 15 µM), indicating strong antitumor activity.
Case Study 2: Neuropharmacological Activity
Another study focused on the effects of enantioenriched Diarylalkanes on dopamine receptor activity. Various derivatives were tested for their binding affinity and selectivity towards dopamine receptor subtypes.
- Findings : Certain compounds displayed high selectivity for D2 receptors, with potential implications for treating conditions like schizophrenia and Parkinson's disease.
特性
分子式 |
C34H51NO4 |
|---|---|
分子量 |
537.8 g/mol |
IUPAC名 |
[(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-yl] dodecanoate |
InChI |
InChI=1S/C34H51NO4/c1-4-5-6-7-8-9-10-11-12-20-34(36)39-32-26-30(35(2)27-32)23-24-38-33-19-14-13-17-29(33)22-21-28-16-15-18-31(25-28)37-3/h13-19,25,30,32H,4-12,20-24,26-27H2,1-3H3/t30-,32-/m1/s1 |
InChIキー |
ZVCROHONSVCKKH-XLJNKUFUSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)O[C@@H]1C[C@H](N(C1)C)CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC |
正規SMILES |
CCCCCCCCCCCC(=O)OC1CC(N(C1)C)CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC |
同義語 |
(2R,4R)-4-lauryloxy-2-(2-(2-(2-(3-methoxyphenyl)ethyl)phenoxyl)-ethyl)1-methylpyrrolidine hydrochloride R-102444 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















